1-fluoro-6-iodohexane

Orthogonal Synthesis Sequential Functionalization Bond Dissociation Energy

1-Fluoro-6-iodohexane (CAS: 373-30-8) is a heterobifunctional C6 alkyl linker possessing a terminal fluorine atom at one end and a terminal iodine atom at the other. This molecular architecture creates a unique reactivity profile: the iodine serves as an excellent leaving group for nucleophilic substitution or cross-coupling, while the fluorine remains largely inert under the same conditions, allowing for highly selective, sequential derivatization of the alkyl chain.

Molecular Formula C6H12FI
Molecular Weight 230.06 g/mol
CAS No. 373-30-8
Cat. No. B1594698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-fluoro-6-iodohexane
CAS373-30-8
Molecular FormulaC6H12FI
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC(CCCI)CCF
InChIInChI=1S/C6H12FI/c7-5-3-1-2-4-6-8/h1-6H2
InChIKeyNOXBILFYPISOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-6-iodohexane (CAS: 373-30-8) - A Bifunctional C6 Alkyl Halide for Sequential Functionalization


1-Fluoro-6-iodohexane (CAS: 373-30-8) is a heterobifunctional C6 alkyl linker possessing a terminal fluorine atom at one end and a terminal iodine atom at the other. This molecular architecture creates a unique reactivity profile: the iodine serves as an excellent leaving group for nucleophilic substitution or cross-coupling, while the fluorine remains largely inert under the same conditions, allowing for highly selective, sequential derivatization of the alkyl chain [1]. The compound is a colorless liquid with a molecular formula of C6H12FI and a molecular weight of 230.06 g/mol .

Why 1-Fluoro-6-iodohexane Cannot Be Directly Substituted by Other C6 Haloalkanes


Generic substitution of 1-fluoro-6-iodohexane with simpler C6 haloalkanes like 1-iodohexane or 1-fluorohexane is not feasible for applications requiring orthogonal reactivity. The presence of both a highly reactive iodine center and a stable fluorine atom on the same linear scaffold provides a unique, predictable, and sequential synthetic handle. A mono-haloalkane offers only a single site for modification. Similarly, replacing the iodine with a less reactive halogen (e.g., bromine or chlorine) alters the kinetics and efficiency of the first functionalization step, while replacing the terminal fluorine eliminates the ability to confer beneficial properties like metabolic stability or altered lipophilicity to the final molecule [1].

Quantitative Evidence for 1-Fluoro-6-iodohexane: A Data-Driven Comparison with Key Analogs


Orthogonal Reactivity: Quantified Bond Dissociation Energy Disparity vs. 1-Bromo-6-fluorohexane

1-Fluoro-6-iodohexane exhibits a greater disparity in bond dissociation energies (BDE) between its two terminal halogens compared to its bromo-fluoro analog. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, a difference that is more pronounced than between C-Br and C-F. This ensures a higher degree of reaction orthogonality and selectivity in sequential synthesis .

Orthogonal Synthesis Sequential Functionalization Bond Dissociation Energy

Fluorinated ATRP Initiator: Enabling Terminal -CF3 Functionality for Low Surface Energy Polymers

Unlike non-fluorinated initiators like 1-iodohexane, 1-fluoro-6-iodohexane can serve as an initiator in Atom Transfer Radical Polymerization (ATRP) to directly install a terminal fluorine atom on the resulting polymer chain [1]. This single-step chain-end functionalization is a key differentiator for creating materials with specific surface properties.

ATRP Initiator Fluoropolymers Surface Modification

Lipophilicity (LogP): Predicted vs. Measured Values for Enhanced Membrane Permeability

The strategic placement of a single fluorine atom on 1-fluoro-6-iodohexane results in a moderate predicted LogP of 2.95, which is higher than both the non-fluorinated 1-iodohexane and the fully saturated 1-fluorohexane . This balanced lipophilicity is often desirable for improving the passive membrane permeability of drug candidates or bioactive probes without rendering them excessively insoluble.

Lipophilicity LogP Drug Design

Physicochemical Properties: Density and Boiling Point Comparison for Purification

1-Fluoro-6-iodohexane possesses a significantly higher density (1.515 g/cm³) and boiling point (202.7°C) compared to its bromo-fluoro, chloro-fluoro, and non-halogenated analogs . These distinct physical properties are crucial for its isolation and purification via distillation or phase separation.

Physicochemical Properties Purification Density

PET Imaging Precursor: Validated Role in ¹⁸F-Radiotracer Synthesis

1-Fluoro-6-iodohexane has been established as a critical precursor for synthesizing ¹⁸F-labeled compounds used in Positron Emission Tomography (PET) imaging [1]. Its utility stems from the iodine acting as a leaving group for nucleophilic [¹⁸F]fluorination, a function not possible with non-iodinated analogs like 1-fluorohexane.

PET Imaging Radiochemistry ¹⁸F-Labeling

Optimal Applications for 1-Fluoro-6-iodohexane Based on Differentiated Evidence


Sequential Derivatization for Complex Probe Synthesis

When a synthetic route requires the independent, stepwise functionalization of an alkyl chain, 1-fluoro-6-iodohexane is the optimal choice. The large BDE disparity between its C-I and C-F bonds ensures that the iodine can be selectively displaced (e.g., via SN2 or cross-coupling) while leaving the fluorine intact for a subsequent reaction or to impart favorable pharmacokinetic properties [1]. This avoids the lower selectivity observed with 1-bromo-6-fluorohexane .

Synthesis of Terminal-Fluorinated Polymers via ATRP

For materials scientists creating fluorinated polymers with low surface energy, 1-fluoro-6-iodohexane is a valuable ATRP initiator. Its use directly installs a terminal -CF3 group on the polymer chain, conferring hydrophobicity and thermal resilience [1]. This approach is more direct than post-polymerization fluorination and uses a smaller, more readily available initiator compared to larger perfluorinated alternatives.

Medicinal Chemistry Building Block with Balanced Lipophilicity

In drug discovery, 1-fluoro-6-iodohexane is a strategic building block for introducing a fluorinated alkyl chain with a predicted LogP of 2.95 [1]. This lipophilicity value is within a desirable range for balancing membrane permeability and aqueous solubility, potentially leading to better ADME profiles compared to analogs derived from the more lipophilic 1-iodohexane (LogP 3.00) or the less lipophilic 1-fluorohexane (LogP 2.54) [REFS-2, REFS-3].

Development of Novel PET Radiotracers

For radiochemists, 1-fluoro-6-iodohexane is an essential precursor for creating novel ¹⁸F-labeled PET tracers [1]. Its iodine atom provides the necessary handle for nucleophilic [¹⁸F]fluorination, a key step in synthesizing the labeled compound. This specific application cannot be fulfilled by purchasing its bromo- or chloro-analogs or the simple 1-fluorohexane.

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